
6-chloro-N-(2-ethyl-6-methylphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide
Descripción general
Descripción
6-chloro-N-(2-ethyl-6-methylphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is also known as EMD-1214063 and is a potent and selective inhibitor of the protein kinase MELK (maternal embryonic leucine zipper kinase).
Mecanismo De Acción
MELK is a serine/threonine kinase that plays a crucial role in cell proliferation, differentiation, and survival. It is overexpressed in several types of cancer and is associated with poor prognosis. EMD-1214063 is a potent and selective inhibitor of MELK that binds to the ATP-binding site of the kinase domain. This binding inhibits the kinase activity of MELK, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, EMD-1214063 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy. EMD-1214063 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of EMD-1214063 is its selectivity for MELK. It has been shown to have minimal off-target effects, which reduces the risk of toxicity and side effects. Additionally, EMD-1214063 has demonstrated antitumor activity in preclinical models of breast and ovarian cancer, indicating its potential as a therapeutic agent. However, one of the limitations of EMD-1214063 is its poor solubility, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on EMD-1214063. One area of research is the development of more potent and selective MELK inhibitors. Additionally, the combination of EMD-1214063 with other chemotherapeutic agents or radiation therapy should be further explored. The role of MELK in cancer stem cells and angiogenesis should also be investigated to identify new therapeutic targets. Furthermore, the potential use of EMD-1214063 in other diseases, such as neurodegenerative disorders, should be explored.
Aplicaciones Científicas De Investigación
6-chloro-N-(2-ethyl-6-methylphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide has been extensively studied in the field of cancer research. MELK is overexpressed in several types of cancer, including breast, prostate, and ovarian cancer. Inhibition of MELK has been shown to reduce tumor growth and induce apoptosis in cancer cells. EMD-1214063 has been shown to inhibit MELK activity both in vitro and in vivo and has demonstrated antitumor activity in preclinical models of breast and ovarian cancer. Additionally, EMD-1214063 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Propiedades
IUPAC Name |
6-chloro-N-(2-ethyl-6-methylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O/c1-3-16-8-6-7-15(2)23(16)28-24(29)19-14-22(21-9-4-5-12-26-21)27-20-11-10-17(25)13-18(19)20/h4-14H,3H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDBQIXZVUKYHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B3504082.png)
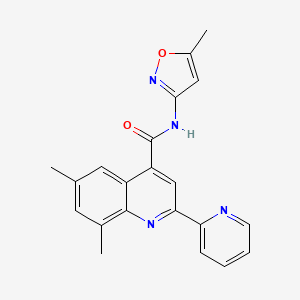
![N-[4-(difluoromethoxy)phenyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504088.png)
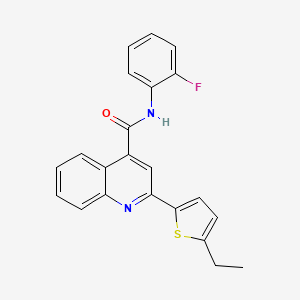
![6-bromo-N-[2-(2-methoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504108.png)
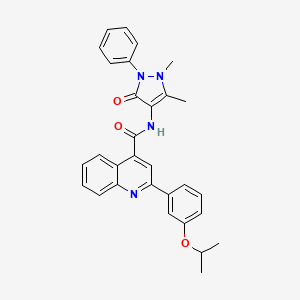
![4-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B3504153.png)
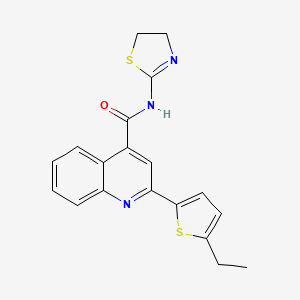

![6-bromo-N-[2-(2-methoxyphenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504176.png)

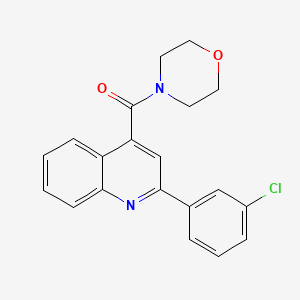
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504186.png)
![N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504187.png)
